7-Methoxy-4-phenyl-quinolin-2-ol
Overview
Description
7-Methoxy-4-phenyl-quinolin-2-ol is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a methoxy group at the 7th position and a phenyl group at the 4th position of the quinoline ring enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-phenyl-quinolin-2-ol can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with appropriate aldehydes or ketones under acidic or basic conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method involves the reaction of 2-aminobenzophenone with an aldehyde in the presence of a base to form the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-phenyl-quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
7-Methoxy-4-phenyl-quinolin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating diseases such as malaria, tuberculosis, and cancer.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-phenyl-quinolin-2-ol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are essential for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 7-Methoxy-4-phenyl-quinolin-2-ol, known for its broad range of biological activities.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4th position, exhibiting different pharmacological properties.
8-Hydroxyquinoline: Another derivative with a hydroxyl group at the 8th position, used as a chelating agent and in medicinal chemistry.
Uniqueness
The presence of both a methoxy group at the 7th position and a phenyl group at the 4th position in this compound imparts unique chemical and biological properties. These substitutions enhance its lipophilicity, bioavailability, and ability to interact with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
7-methoxy-4-phenyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-7-8-13-14(11-5-3-2-4-6-11)10-16(18)17-15(13)9-12/h2-10H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASFZIYJZPZALO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352305 | |
Record name | 7-methoxy-4-phenyl-quinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30034-43-6 | |
Record name | 7-methoxy-4-phenyl-quinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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